(R)-1-BENZYL-3-N-BOC-AMINOPIPERIDINE
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Overview
Description
Preparation Methods
The synthesis of ®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate typically involves the reaction of ®-3-piperidinol with benzyl bromide to form ®-1-benzyl-3-piperidinol. This intermediate is then reacted with tert-butyl chloroformate to yield the final product . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of ®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . It can also interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl (1-benzylpiperidin-4-yl)carbamate: This compound has a similar structure but with the piperidine ring substituted at the 4-position instead of the 3-position.
tert-Butyl (1-phenylpiperidin-3-yl)carbamate: This compound has a phenyl group instead of a benzyl group, leading to different chemical and biological properties.
The uniqueness of ®-tert-Butyl (1-benzylpiperidin-3-yl)carbamate lies in its specific substitution pattern and the resulting chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-benzylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXSEZUQISPRL-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649611 |
Source
|
Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454713-13-4 |
Source
|
Record name | tert-Butyl [(3R)-1-benzylpiperidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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